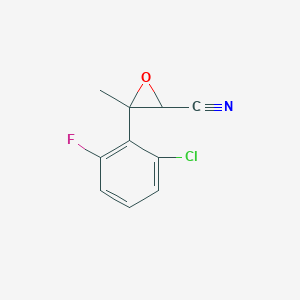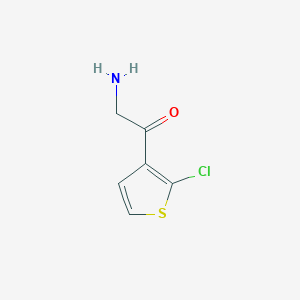
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO2. This compound is characterized by the presence of a bromine atom, an ethoxy group attached to a phenyl ring, and a hydroxyl group on the ethan-1-ol backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol typically involves the bromination of 1-(4-ethoxyphenyl)ethanol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-(4-ethoxyphenyl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 1-(4-ethoxyphenyl)ethanol derivatives with different substituents replacing the bromine atom.
Oxidation: Products include 1-(4-ethoxyphenyl)ethanone or 1-(4-ethoxyphenyl)ethanal.
Reduction: The major product is 1-(4-ethoxyphenyl)ethanol.
Aplicaciones Científicas De Investigación
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol involves its interaction with nucleophiles, oxidizing agents, and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(4-methoxyphenyl)ethan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-ethoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-(4-methoxyphenyl)ethanol: Similar structure but with a methoxy group and no bromine atom.
Uniqueness
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol is unique due to the presence of both a bromine atom and an ethoxy group, which allows for a wide range of chemical reactions and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C10H13BrO2 |
|---|---|
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1 |
Clave InChI |
SEQUGVYEBCEMLX-SNVBAGLBSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)[C@@H](CBr)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)


![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)




![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)


